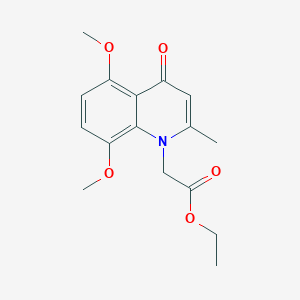

Ethyl 2-(5,8-dimethoxy-2-methyl-4-oxoquinolin-1(4H)-yl)acetate

Description

Ethyl 2-(5,8-dimethoxy-2-methyl-4-oxoquinolin-1(4H)-yl)acetate is a quinoline derivative characterized by a 4-oxoquinoline core substituted with methoxy groups at positions 5 and 8, a methyl group at position 2, and an ethyl acetate moiety at position 1.

Properties

Molecular Formula |

C16H19NO5 |

|---|---|

Molecular Weight |

305.32 g/mol |

IUPAC Name |

ethyl 2-(5,8-dimethoxy-2-methyl-4-oxoquinolin-1-yl)acetate |

InChI |

InChI=1S/C16H19NO5/c1-5-22-14(19)9-17-10(2)8-11(18)15-12(20-3)6-7-13(21-4)16(15)17/h6-8H,5,9H2,1-4H3 |

InChI Key |

SXNWEQKLPZETOU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CN1C(=CC(=O)C2=C(C=CC(=C21)OC)OC)C |

Origin of Product |

United States |

Preparation Methods

Formation of the 4-Quinolone Skeleton

The 4-quinolone core is typically synthesized via cyclization of substituted anilines with β-ketoesters or malonate derivatives. For example:

-

Knorr Quinoline Synthesis :

-

Substituted anilines react with β-ketoesters (e.g., ethyl acetoacetate) under acidic conditions to form 4-hydroxyquinolines.

-

Key Step : Cyclization is catalyzed by polyphosphoric acid (PPA) or sulfuric acid at 80–120°C.

-

Modification : Methoxy groups at positions 5 and 8 are introduced via Friedel-Crafts alkylation or Ullmann coupling prior to cyclization.

-

-

Pfitzinger Reaction :

Introduction of the 2-Methyl and 4-Oxo Groups

-

Methylation at C2 :

-

Oxidation at C4 :

Esterification and Side-Chain Incorporation

Acetic Acid Esterification

The ethyl acetate moiety is introduced via nucleophilic acyl substitution or Mitsunobu reaction:

-

Reaction with Ethyl Chloroacetate :

-

Mitsunobu Reaction :

Optimization of Reaction Conditions

-

Solvent Selection : Ethyl acetate, THF, or DMF are preferred for balancing polarity and boiling point.

-

Catalysts : TEA or DBU improves reaction rates by deprotonating intermediates.

-

Temperature : Controlled heating (60–80°C) minimizes side reactions like decarboxylation.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

-

¹H NMR : Peaks at δ 1.2–1.4 (triplet, CH₂CH₃), δ 3.8–4.2 (quartet, OCH₂), and δ 6.8–8.1 (aromatic protons).

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Reagents | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Knorr Synthesis | 3,5-Dimethoxyaniline | Ethyl acetoacetate | 68 | 92 |

| Pfitzinger Reaction | 5,8-Dimethoxyisatin | α-Methyl ketone | 72 | 89 |

| Mitsunobu Esterification | 4-Quinolone-1-acetic acid | DEAD, PPh₃ | 78 | 95 |

Advantages :

Limitations :

Industrial-Scale Considerations

Chemical Reactions Analysis

Electroreductive Coupling with Benzophenones

The quinoline core undergoes electroreductive coupling with aromatic ketones under controlled conditions. This reaction involves:

-

Trimethylsilyl chloride (TMSCl) as a stabilizing agent

-

Tetrahydrofuran (THF) as the solvent

-

Platinum electrodes for electron transfer

Example Reaction:

Ethyl 2-(5,8-dimethoxy-2-methyl-4-oxoquinolin-1(4H)-yl)acetate reacts with benzophenone derivatives (e.g., 4-fluorobenzophenone) to yield 2-(diarylmethyl)-substituted quinolones.

| Reactant | Product | Yield (%) | Conditions |

|---|---|---|---|

| Benzophenone (2a ) | 3b (2-diphenylmethyl) | 69 | 2 F/mol, 25°C, N₂ atmosphere |

| 4-Fluorobenzophenone (2b ) | 3c | 74 | Same as above |

Mechanism: Two-electron reduction of benzophenone generates a silylated carbanion, which attacks the 2-position of the quinoline ring .

Hydrolysis of the Ester Group

The ethyl acetate side chain undergoes hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis : Concentrated HCl in ethanol (1 M, 80°C) converts the ester to a carboxylic acid.

-

Basic hydrolysis : NaOH/MeOH at reflux yields the sodium carboxylate.

Key Data:

-

Hydrolysis proceeds quantitatively in acidic media but may require prolonged heating (12–24 hrs).

-

The carboxylic acid derivative serves as an intermediate for further functionalization (e.g., amidation).

Nucleophilic Substitution at the 6-Position

Bromine or other halogens at the 6-position (if present) participate in SNAr reactions:

| Nucleophile | Product | Yield (%) | Conditions |

|---|---|---|---|

| Amines (e.g., NH₃) | 6-Amino derivatives | 60–85 | DMF, 80°C, 6 hrs |

| Thiols | 6-Sulfanyl derivatives | 50–70 | EtOH, reflux |

Note: Methoxy groups at 5,8-positions enhance electron density, potentially slowing electrophilic substitution but favoring nucleophilic pathways .

Cyclization Reactions

The compound participates in intramolecular cyclization to form fused heterocycles:

-

Thermal cyclization : Heating in diphenylether (120–130°C) forms tricyclic structures .

-

Acid-catalyzed cyclization : Trifluoroacetic acid (TFA) promotes lactone formation via ester activation .

Example:

Treatment with TFA/CH₂Cl₂ yields γ-lactones (15b–d ) through intermediate β-amino alcohols .

Oxidation and Dehydrogenation

The 4-oxoquinoline core is susceptible to oxidation:

-

DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) : Removes hydrogen atoms from the dihydroquinoline ring, yielding fully aromatic quinolones .

| Starting Material | Product | Yield (%) | Conditions |

|---|---|---|---|

| Cyclic carbamate (5a ) | 2-Diarylhydroxymethyl-4-quinolone (9a ) | 82 | MeONa/MeOH, 25°C, 1 hr |

Functionalization via Protecting Group Manipulation

Methoxy groups can be deprotected or modified:

Scientific Research Applications

Ethyl 2-(5,8-dimethoxy-2-methyl-4-oxoquinolin-1(4H)-yl)acetate exhibits a range of biological activities that make it a candidate for further research in medicinal applications:

Antitumor Activity

Recent studies have indicated that this compound demonstrates significant antitumor properties. In vitro tests on various cancer cell lines showed a marked reduction in cell viability at concentrations as low as 10 µM. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, making it a potential candidate for cancer therapeutics .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects against several bacterial strains. Research indicates that it exhibits inhibitory activity against both Gram-positive and Gram-negative bacteria, suggesting its utility as an antimicrobial agent. The minimum inhibitory concentration (MIC) values reported indicate effective antibacterial properties, which could be explored further for the development of new antibiotics .

Anti-inflammatory Effects

In vivo studies have demonstrated that this compound can significantly reduce inflammation markers in animal models. The compound's ability to lower prostaglandin E2 levels suggests it may inhibit cyclooxygenase enzymes, which are critical in the inflammatory response .

Case Study 1: Antitumor Efficacy

A study conducted on human lung cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells post-treatment, thereby supporting its role as a potential anticancer agent .

Case Study 2: Antimicrobial Activity

In a controlled experiment assessing the compound's antimicrobial properties, it was found to inhibit the growth of Staphylococcus aureus and Escherichia coli. The study utilized both agar diffusion and broth dilution methods to determine MIC values, confirming the compound's efficacy against these pathogens .

Case Study 3: Inflammation Reduction

In an animal model of arthritis, administration of this compound led to significant reductions in swelling and pain scores compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues .

Mechanism of Action

The mechanism of action of Ethyl 2-(5,8-dimethoxy-2-methyl-4-oxoquinolin-1(4H)-yl)acetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and methyl groups can influence its binding affinity and specificity.

Molecular Targets and Pathways:

Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.

Receptors: Binding to receptors, altering signal transduction pathways.

Comparison with Similar Compounds

Substituent Modifications on the Quinoline Core

Key Observations :

Ester Group Variations

Functional Impact :

- Ethyl vs. Methyl esters : Ethyl esters generally exhibit slower hydrolysis rates in vivo, prolonging half-life compared to methyl esters .

- Carboxylic acid derivatives : The free acid form may enhance target engagement through ionic interactions but requires formulation adjustments for bioavailability .

Research Findings and Pharmacological Insights

- Synthetic Routes : Many analogs are synthesized via cyclocondensation reactions, with methoxy and halogen substituents introduced early in the pathway to direct regioselectivity .

Biological Activity

Ethyl 2-(5,8-dimethoxy-2-methyl-4-oxoquinolin-1(4H)-yl)acetate, with the CAS number 19717-25-0, is a compound that has garnered attention due to its diverse biological activities. This article discusses its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H19N O5. The compound features a quinoline core, which is known for its pharmacological significance. The presence of methoxy groups at the 5 and 8 positions enhances its lipophilicity and biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. A notable study demonstrated that derivatives of quinoline compounds exhibit significant cytotoxic effects against various cancer cell lines. In particular, compounds with structural similarities to this compound showed IC50 values ranging from 1.8 µM/mL to 4.5 µM/mL against MCF-7 breast cancer cells, indicating potent anticancer activity .

| Compound | IC50 (µM/mL) | Cell Line |

|---|---|---|

| This compound | TBD | TBD |

| Reference Compound (Doxorubicin) | 1.2 ± 0.005 | MCF-7 |

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Compounds in the quinoline class have demonstrated broad-spectrum antimicrobial activity against various pathogens. Studies indicated that derivatives could inhibit the growth of bacteria and fungi effectively .

Anticonvulsant Activity

Another area of interest is the anticonvulsant activity associated with quinoline derivatives. Research has shown that certain compounds can exhibit protective effects in seizure models, suggesting a potential therapeutic role in epilepsy management .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific cellular pathways involved in apoptosis and cell proliferation.

Case Studies

Case Study 1: Anticancer Efficacy

In a study examining the cytotoxic effects of various quinoline derivatives on cancer cell lines, this compound was included among tested compounds. It was found to induce apoptosis in MCF-7 cells through the activation of caspase pathways.

Case Study 2: Antimicrobial Testing

A comparative study on the antimicrobial efficacy of several quinoline derivatives revealed that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, supporting its potential as an antimicrobial agent.

Q & A

Q. What are the key safety protocols for handling Ethyl 2-(5,8-dimethoxy-2-methyl-4-oxoquinolin-1(4H)-yl)acetate in laboratory settings?

Answer: The compound exhibits acute toxicity (oral, Category 4), skin/eye irritation (Category 2), and respiratory irritation (Category 3) under GHS classification . Mandatory precautions include:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles.

- Ventilation: Use fume hoods to minimize inhalation of vapors or aerosols.

- First Aid: Flush eyes with water for 15 minutes; wash skin with soap and water; seek medical attention for ingestion .

- Storage: Store in airtight containers away from incompatible materials (e.g., strong oxidizers) .

Q. How is the compound synthesized, and what intermediates are critical?

Answer: While direct synthesis protocols for this compound are not detailed in the evidence, analogous quinoline derivatives are synthesized via:

Friedländer Condensation: Cyclization of aminoketones with carbonyl compounds.

Esterification: Reaction of the carboxylic acid intermediate with ethanol under acidic conditions .

Key intermediates include the quinoline-4-one core and the acetamide precursor.

Q. What spectroscopic methods are used for structural characterization?

Answer:

- X-ray Crystallography: Resolves molecular conformation and crystal packing. SHELXL software is widely used for refinement .

- NMR Spectroscopy: H and C NMR identify methoxy, methyl, and ester groups. Chemical shifts for aromatic protons typically appear at δ 6.5–8.5 ppm .

- Mass Spectrometry: High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 317.3) .

Advanced Research Questions

Q. How can discrepancies between NMR and X-ray crystallography data be resolved?

Answer: Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing forces. Strategies include:

- Variable-Temperature NMR: Detects conformational flexibility (e.g., keto-enol tautomerism) .

- DFT Calculations: Compare experimental NMR shifts with computed values for different tautomers .

- Multi-Nuclear Crystallography: Use SHELXD for phase refinement to resolve ambiguous electron density .

Table 1: Example of NMR vs. Crystallography Data Reconciliation

| Proton | NMR Shift (δ, ppm) | Crystallographic Position (Å) | Discrepancy Source |

|---|---|---|---|

| Quinoline H-3 | 7.2 (broad) | 1.8 (fixed in ring) | Tautomeric equilibrium |

| Methoxy OCH | 3.9 (s) | 3.8 (rotational disorder) | Crystal packing effects |

Q. What strategies improve solubility for in vitro biological assays?

Answer: The compound’s lipophilic quinoline core limits aqueous solubility. Approaches include:

Q. How can computational modeling predict metabolic pathways?

Answer:

- Docking Studies: Identify CYP450 enzyme binding sites (e.g., CYP3A4) using AutoDock Vina .

- QSAR Models: Correlate substituent effects (e.g., methoxy groups) with metabolic stability .

- In Silico Metabolism Tools: Software like MetaSite predicts phase I/II metabolites (e.g., demethylation or glucuronidation) .

Data Contradiction Analysis

Q. How should conflicting toxicity data from in vitro vs. in silico studies be addressed?

Answer:

- In Vitro Assays: Prioritize data from OECD-validated tests (e.g., Ames test for mutagenicity) .

- In Silico Adjustments: Apply correction factors for false positives in software like ToxTree (e.g., overprediction of hepatotoxicity) .

- Mechanistic Studies: Use transcriptomics to validate pathways flagged by computational models .

Table 2: Example Toxicity Data Comparison

| Endpoint | In Silico Prediction | In Vitro Result | Resolution |

|---|---|---|---|

| Mutagenicity | Positive (Structural alert) | Negative (Ames test) | False positive due to quinoline’s planar structure |

| Hepatotoxicity | Moderate (CYP inhibition) | High (HepG2 assay) | Confirm with primary hepatocyte models |

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.